N-[4-(2-fluoroethoxy)phenyl]acetamide
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Overview
Description
N-[4-(2-fluoroethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is known for its unique structure, which includes a fluoroethoxy group attached to a phenyl ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-[4-(2-fluoroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-fluoroethyl bromide in the presence of a base to form 4-(2-fluoroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(2-fluoroethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluoroethoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(2-fluoroethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[4-(2-fluoroethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group plays a crucial role in its binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to modulate certain biochemical processes by inhibiting or activating specific targets.
Comparison with Similar Compounds
N-[4-(2-fluoroethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-(2-chloroethoxy)phenyl]acetamide: This compound has a chloroethoxy group instead of a fluoroethoxy group, which affects its reactivity and biological activity.
N-[4-(2-bromoethoxy)phenyl]acetamide: The presence of a bromoethoxy group makes this compound more reactive in nucleophilic substitution reactions.
N-[4-(2-methoxyethoxy)phenyl]acetamide: The methoxyethoxy group provides different steric and electronic properties compared to the fluoroethoxy group.
This compound stands out due to its unique fluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(2-fluoroethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGGCCRQVYADV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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